Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)-
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Overview
Description
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is a complex organic compound with a molecular formula of C13H8FN3S3 and a molecular weight of 321.416123 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- typically involves the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane . The reaction conditions often require the use of solvents like xylene and catalysts such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
- Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(propylthio)-
Uniqueness
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific structural features and the presence of the phenylmethylthio group.
Properties
CAS No. |
135489-15-5 |
---|---|
Molecular Formula |
C13H9N3S3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-amino-3-benzylsulfanylthieno[3,2-d][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H9N3S3/c14-6-9-11(15)10-12(16-19-13(10)18-9)17-7-8-4-2-1-3-5-8/h1-5H,7,15H2 |
InChI Key |
NQLKNDYHBASHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC3=C2C(=C(S3)C#N)N |
Origin of Product |
United States |
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